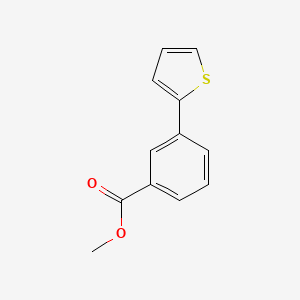

Methyl 3-(2-thienyl)benzoate

Description

Contextualization of Aryl Thiophene (B33073) Scaffolds in Modern Organic Chemistry

Aryl thiophene scaffolds are significant structural motifs in modern organic chemistry, primarily due to their prevalence in a wide array of functional materials and biologically active compounds. Thiophene, a sulfur-containing five-membered aromatic heterocycle, imparts unique electronic and structural properties to molecules in which it is incorporated. When functionalized with aryl groups, the resulting aryl thiophene core serves as a versatile building block for the synthesis of complex organic molecules. These structures are integral to the development of organic semiconductors, light-harvesting dyes for solar cells, and organic field-effect transistors. nih.gov The electronic properties of the thiophene ring can be fine-tuned through substitution, making it a valuable component in the design of materials with specific optoelectronic characteristics. researchgate.net

The synthesis of multi-substituted thiophenes, including tetra-aryl thiophenes, has been an area of active research. researchgate.netacs.org Programmed synthetic routes have been developed to control the regioselectivity of arylation on the thiophene ring, often utilizing directing groups to achieve the desired substitution pattern. acs.org These methods provide access to a diverse range of non-symmetric oligoheteroarenes, which are important for creating materials with tailored charge separation and morphological properties. chemistryviews.org The ability to construct these complex architectures with precision is a testament to the advancements in synthetic organic chemistry.

Significance of Ester Functional Groups in Synthetic Strategy and Chemical Transformations

The ester functional group is of paramount importance in organic synthesis due to its versatility and wide-ranging applications. solubilityofthings.comnumberanalytics.com Esters serve as crucial intermediates, enabling the construction of more complex molecules through various transformations. solubilityofthings.comnumberanalytics.com They can be readily converted into other functional groups such as carboxylic acids, alcohols, and amides, providing synthetic chemists with a flexible toolkit for molecular design. numberanalytics.comlibretexts.org

In the context of aryl thiophene chemistry, the ester group often plays a dual role. It can act as an activating group and a directing group in cross-coupling and halogenation reactions, thereby controlling the regiochemical outcome of the synthesis. acs.org For instance, an ester group can direct bromination to a specific position on the thiophene ring and subsequently be used as a handle for further functionalization through reactions like Suzuki-Miyaura coupling. acs.org The ester can also be saponified to a carboxylic acid, which can then participate in decarboxylative cross-coupling reactions. acs.orgchemistryviews.org This strategic use of the ester functional group highlights its significance in orchestrating complex synthetic sequences. Beyond its role as a synthetic intermediate, the ester group is also a common feature in a variety of natural products, fragrances, and pharmaceuticals. numberanalytics.comfiveable.me

Historical and Current Research Trajectory of Methyl 3-(2-thienyl)benzoate in Academic Inquiry

The specific compound, this compound, is a member of the thienyl-substituted benzoate (B1203000) ester family. While detailed historical research trajectories for this exact molecule are not extensively documented in readily available literature, its structural components suggest its relevance in several areas of chemical research. The synthesis and properties of related aryl-substituted thieno[3,2-b]thiophene (B52689) derivatives have been a subject of investigation for applications in organic electronics. nih.gov

Current research involving similar structures often focuses on their potential as building blocks for functional materials and as intermediates in the synthesis of biologically active molecules. The synthesis of various substituted phenyl 2-thiophenecarboxylates and benzoates has been undertaken to study the transmission of substituent effects through the aromatic and heteroaromatic rings using NMR spectroscopy. psu.edu Research in this area contributes to a deeper understanding of structure-property relationships in these systems. The development of new synthetic methodologies, such as successive palladium-catalyzed decarboxylative cross-couplings, has enabled the efficient synthesis of non-symmetric di-aryl-substituted thiophenes, which are valuable for creating novel organic semiconductor materials. chemistryviews.org

Methodological Approaches for the Study of Thienyl-Substituted Benzoate Esters

The study of thienyl-substituted benzoate esters employs a range of modern analytical and spectroscopic techniques to elucidate their structure, purity, and properties.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the chemical structure of these compounds. psu.edursc.org Chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the electronic environment of the nuclei. For instance, in methyl benzoate, the carbonyl carbon resonates at approximately 164 ppm, while the methyl ester carbon appears around 53 ppm. aiinmr.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl (C=O) stretch of the ester, which is a characteristic and strong absorption. bohrium.com

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, which can further confirm the structure. bohrium.com

Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of reactions and to get a preliminary assessment of the purity of the product. rsc.orgacs.org

Column Chromatography: This technique is essential for the purification of the synthesized compounds, separating the desired product from unreacted starting materials and byproducts. rsc.orgacs.org

Physical Properties Analysis:

Melting Point: The melting point of a solid compound is a crucial physical property that indicates its purity. bohrium.com

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, S, etc.) in the compound, which is used to confirm the empirical formula. google.com

These methodological approaches are standard in the characterization and study of newly synthesized organic compounds, including thienyl-substituted benzoate esters.

Data Tables

Physical Properties of Methyl Benzoate

| Property | Value |

| Molecular Formula | C₈H₈O₂ |

| Molar Mass | 136.150 g/mol |

| Appearance | Colorless liquid |

| Density | 1.088 g/mL at 20 °C |

| Melting Point | -12 °C |

| Boiling Point | 198-199 °C |

| Refractive Index | 1.516 (n20/D) |

| Solubility in Water | 2.1 g/L at 20 °C |

Source: sigmaaldrich.comchemicalbook.comwikipedia.org

¹³C NMR Chemical Shifts for Methyl Benzoate

| Carbon Atom | Chemical Shift (ppm) |

| Carbonyl Carbon | ~164 |

| Methyl Ester Carbon | ~53 |

Source: aiinmr.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-thiophen-2-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-12(13)10-5-2-4-9(8-10)11-6-3-7-15-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYCPVXBEPSDOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399635 | |

| Record name | 2-(3-methoxycarbonylphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17595-85-6 | |

| Record name | 2-(3-methoxycarbonylphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Methyl 3 2 Thienyl Benzoate Transformations

Elucidation of Reaction Pathways in Thienyl-Aryl Coupling Reactions

The formation of the C-C bond between the thiophene (B33073) and benzene (B151609) rings in Methyl 3-(2-thienyl)benzoate is typically achieved through a Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this would involve the reaction of a 2-thienylboronic acid derivative with a methyl 3-halobenzoate, or conversely, a 3-(methoxycarbonyl)phenylboronic acid with a 2-halothiophene.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction, which is applicable here, consists of three primary steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., methyl 3-bromobenzoate) to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) complex. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., 2-thienylboronic acid) is transferred to the palladium center, displacing the halide. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The exact nature of the transmetalating species and the transition state can vary depending on the reaction conditions, including the choice of base and solvent.

A schematic representation of the reaction pathway is shown below:

Advanced Chemical Reactivity and Derivatization Strategies of Methyl 3 2 Thienyl Benzoate

Transformations Involving the Ester Functionality

The methyl ester group in Methyl 3-(2-thienyl)benzoate is susceptible to a variety of transformations, primarily through nucleophilic acyl substitution and reduction reactions. These reactions allow for the modification of the ester into other functional groups such as carboxylic acids, amides, hydrazides, alcohols, and aldehydes.

Nucleophilic Acyl Substitution Reactions: Hydrolysis, Aminolysis, and Hydrazinolysis

Nucleophilic acyl substitution is a fundamental reaction of esters, proceeding through a tetrahedral intermediate. rsc.org

Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-(2-thienyl)benzoic acid, can be achieved under either acidic or basic conditions. biointerfaceresearch.comprepchem.com Basic hydrolysis, often referred to as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to yield the carboxylic acid. chemhume.co.uk

Aminolysis: The reaction of this compound with ammonia (B1221849) or primary or secondary amines leads to the formation of the corresponding benzamide (B126) derivatives. This reaction, known as aminolysis, can be catalyzed by alumina (B75360) in liquid ammonia, for instance. rsc.orgresearchgate.net The reactivity in aminolysis is influenced by the basicity of the amine nucleophile.

Hydrazinolysis: Treatment of this compound with hydrazine (B178648) hydrate (B1144303) results in the formation of 3-(2-thienyl)benzohydrazide. biointerfaceresearch.com This reaction is a key step in the synthesis of various heterocyclic compounds and other derivatives with potential biological activities. derpharmachemica.comderpharmachemica.comresearchgate.net

Table 1: Nucleophilic Acyl Substitution Reactions of this compound

| Transformation | Reagents and Conditions | Product |

|---|

Reduction Strategies to Benzylic Alcohols and Aldehydes

The ester functionality of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Benzylic Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of esters to primary alcohols. study.compearson.comadichemistry.comlumenlearning.comyoutube.com The reaction of this compound with LiAlH₄ in an anhydrous ether solvent such as THF would yield (3-(2-thienyl)phenyl)methanol. study.comadichemistry.com The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com

Reduction to Aldehydes: The partial reduction of the ester to an aldehyde, 3-(2-thienyl)benzaldehyde, requires a less reactive and more sterically hindered reducing agent to prevent over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. organic-synthesis.comorganic-chemistry.orgchemistrysteps.comwikipedia.orgyoutube.com The reaction is typically carried out at low temperatures, such as -78 °C, to isolate the aldehyde. organic-synthesis.comchemistrysteps.comyoutube.com

Table 2: Reduction of the Ester Functionality

| Target Product | Reagent | Typical Conditions |

|---|---|---|

| (3-(2-thienyl)phenyl)methanol | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF, 0 °C to rt |

| 3-(2-thienyl)benzaldehyde | Diisobutylaluminium hydride (DIBAL-H) | Anhydrous Toluene (B28343) or THF, -78 °C |

Transesterification for Functional Group Interconversion

Transesterification is the process of exchanging the alkyl group of an ester with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, this provides a route to other ester derivatives, which can be useful for altering the physical properties of the molecule or for introducing further functionality. For example, reaction with a higher boiling point alcohol in the presence of an acid catalyst would lead to the corresponding ester.

Reactivity of the Thiophene (B33073) Moiety

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution reactions. The sulfur atom can also direct metallation reactions.

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

Electrophilic substitution on the 2-substituted thiophene ring of this compound is expected to occur predominantly at the 5-position (alpha to the sulfur atom), which is the most nucleophilic position. If the 5-position is blocked, substitution may occur at the 3-position.

Halogenation: Bromination of 2-phenylthiophene, a closely related structure, with N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride can lead to the regioselective synthesis of the 5-bromo derivative. prepchem.comacs.org

Nitration: Nitration of the thiophene ring can be achieved using a mixture of nitric acid and sulfuric acid. derpharmachemica.comresearchgate.net For 2-arylthiophenes, this reaction is also expected to favor substitution at the 5-position of the thiophene ring.

Friedel-Crafts Acylation: The introduction of an acyl group onto the thiophene ring can be accomplished via the Friedel-Crafts acylation reaction. organic-chemistry.orgwikipedia.orgeurjchem.com This typically involves reacting the substrate with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride or stannic chloride. orgsyn.org For instance, the acylation of thiophene with acetyl chloride in the presence of a catalyst yields 2-acetylthiophene. orgsyn.orggoogle.com A similar outcome would be expected for this compound. The Vilsmeier-Haack reaction provides a method for the formylation of electron-rich aromatic rings like thiophene, using a Vilsmeier reagent generated from a substituted amide and phosphorus oxychloride. organic-chemistry.orgwikipedia.orgcambridge.orgchemistrysteps.com

Table 3: Electrophilic Aromatic Substitution on the Thiophene Moiety

| Reaction | Typical Reagents | Expected Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), CCl₄ | Methyl 3-(5-bromo-2-thienyl)benzoate |

| Nitration | HNO₃, H₂SO₄ | Methyl 3-(5-nitro-2-thienyl)benzoate |

| Acylation | Acetyl chloride, AlCl₃ | Methyl 3-(5-acetyl-2-thienyl)benzoate |

Lithiation, Metalation, and Subsequent Electrophilic Quench Reactions of Thiophene

The thiophene ring can be deprotonated at the carbon atoms by strong bases, a process known as metalation. The resulting organometallic species are powerful nucleophiles that can react with a variety of electrophiles.

Lithiation: The hydrogen atom at the 5-position of the 2-substituted thiophene ring is the most acidic and can be selectively removed by a strong base like n-butyllithium (n-BuLi). researchgate.netchemicalforums.comresearchgate.netup.ac.zaacs.org The reaction is typically performed in an anhydrous ether solvent at low temperatures. For 3-substituted thiophenes, lithiation can also be directed. researchgate.net

Electrophilic Quench: The resulting thienyllithium species can be quenched with a wide range of electrophiles to introduce new functional groups at the 5-position. up.ac.za Examples of electrophiles include carbon dioxide (to form a carboxylic acid), aldehydes or ketones (to form alcohols), and alkyl halides (to introduce alkyl chains). This strategy provides a versatile method for the synthesis of 5-substituted derivatives of this compound.

Table 4: Lithiation and Electrophilic Quench of the Thiophene Moiety

| Step | Reagents and Conditions | Intermediate/Product |

|---|---|---|

| 1. Lithiation | n-Butyllithium (n-BuLi), THF, -78 °C | Methyl 3-(5-lithio-2-thienyl)benzoate |

Oxidation and Reduction Chemistry Specific to the Thiophene Ring

The thiophene ring in this compound is susceptible to both oxidation and reduction reactions, which can be modulated to create a variety of derivatives. The electron-rich nature of the thiophene moiety makes it a target for oxidative processes, while its aromaticity presents challenges for reduction.

Oxidation: The sulfur atom in the thiophene ring can be selectively oxidized to form the corresponding sulfoxide (B87167) (S-oxide) and sulfone (S,S-dioxide). These transformations significantly alter the electronic properties and reactivity of the thiophene ring. For instance, oxidation of thiophene derivatives can be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide catalyzed by methyltrioxorhenium(VII). acs.org The resulting thiophene-1-oxides are versatile intermediates that can participate in cycloaddition reactions. Further oxidation leads to the more stable thiophene-1,1-dioxides.

In the context of 2-arylthiophenes, electrochemical methods have been employed for oxidative dearomatization, leading to difunctionalized dihydrothiophenes. rsc.orgrsc.org This suggests that under specific electrochemical conditions, the thiophene ring of this compound could undergo dearomatization and functionalization. Additionally, cytochrome P450-mediated oxidation of thiophene-containing compounds can lead to the formation of reactive metabolites, including thiophene-S-oxides and arene oxides. nih.gov

Reduction: The reduction of the thiophene ring is generally more challenging due to its aromatic stability. However, methods such as Birch reduction, using sodium in liquid ammonia, can effect the partial reduction of the thiophene ring. researchgate.net For complete saturation to a tetrahydrothiophene (B86538) ring, catalytic hydrogenation under high pressure and temperature with catalysts like Raney nickel, palladium, or platinum is typically required. It is important to note that aggressive reduction conditions, particularly with Raney nickel, can also lead to desulfurization and ring-opening.

Table 1: Summary of Oxidation and Reduction Reactions of the Thiophene Ring

| Reaction Type | Reagents and Conditions | Product(s) | Notes |

|---|---|---|---|

| Oxidation to Sulfoxide | m-CPBA (1 equivalent), CH2Cl2, 0 °C | Methyl 3-(1-oxido-2-thienyl)benzoate | Intermediate for further functionalization. |

| Oxidation to Sulfone | m-CPBA (2+ equivalents), CH2Cl2, reflux | Methyl 3-(1,1-dioxido-2-thienyl)benzoate | Electron-poor diene for cycloadditions. |

| Electrochemical Dearomatization | Undivided cell, constant current, carbon anode, Pt cathode, nBu4NOAc | Difunctionalized dihydrothiophenes | Provides access to non-aromatic thiophene derivatives. rsc.orgrsc.org |

| Partial Reduction (Birch) | Na, liquid NH3, EtOH | Dihydrothiophene derivatives | Selective reduction of the aromatic system. researchgate.net |

| Complete Reduction (Hydrogenation) | H2, Raney Ni or Pd/C, high pressure and temperature | Methyl 3-(tetrahydrothiophen-2-yl)benzoate | Risk of desulfurization with Raney Ni. |

Reactivity of the Benzoate (B1203000) Phenyl Ring

The benzoate phenyl ring of this compound is subject to electrophilic aromatic substitution, with the regiochemical outcome being determined by the directing effects of the two substituents: the methyl ester and the 2-thienyl group.

The methyl ester group (-COOCH₃) is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. latech.edulibretexts.org Conversely, the 2-thienyl group, being an aryl substituent, is generally considered a weakly activating, ortho, para-directing group. organicchemistrytutor.com The interplay of these opposing directing effects will govern the position of substitution.

Given that the methyl ester is at position 1 and the thienyl group is at position 3, the possible positions for electrophilic attack are 2, 4, 5, and 6.

Position 2: Ortho to the ester (meta-directing) and ortho to the thienyl group (ortho, para-directing).

Position 4: Ortho to the ester (meta-directing) and ortho to the thienyl group (ortho, para-directing).

Position 5: Para to the ester (meta-directing) and meta to the thienyl group (ortho, para-directing).

Position 6: Ortho to the ester (meta-directing) and meta to the thienyl group (ortho, para-directing).

Directed ortho-metalation (DoM) provides a powerful strategy for the regioselective functionalization of the benzoate ring, overcoming the limitations of classical electrophilic aromatic substitution. wikipedia.orgbaranlab.org In this compound, the methyl ester group can act as a directed metalation group (DMG).

Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), can lead to the deprotonation of one of the ortho positions to the ester group. organic-chemistry.org This results in the formation of a lithiated intermediate that can then be quenched with a variety of electrophiles to introduce a functional group at a specific position.

For this compound, the two positions ortho to the methyl ester are the 2- and 6-positions. The 2-position is also ortho to the thienyl group, which could influence the acidity of the proton at this position. The 6-position is meta to the thienyl group. The choice of base and reaction conditions can potentially allow for selective metalation at either the 2- or 6-position. The resulting ortho-functionalized products are valuable intermediates for the synthesis of more complex molecules.

Selective Functionalization and Post-Synthetic Modification Methodologies

The presence of two distinct aromatic rings in this compound allows for selective functionalization strategies. The thiophene ring is generally more electron-rich and thus more susceptible to electrophilic attack than the deactivated benzoate ring. This difference in reactivity can be exploited to achieve selective modification of the thiophene moiety.

For instance, mild electrophilic reagents would be expected to react preferentially at the 5-position of the thiophene ring, which is the most activated position for electrophilic substitution on a 2-substituted thiophene.

Post-synthetic modification can also be achieved through cross-coupling reactions. For example, if a halogen atom is introduced onto either the thiophene or the benzoate ring, it can serve as a handle for Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Furthermore, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, acid chlorides, or other esters. This provides a route for further derivatization of the benzoate portion of the molecule.

Ring-Opening and Cyclization Reactions Involving the Thiophene or Benzoate Core

The thiophene and benzoate cores of this compound can participate in ring-opening and cyclization reactions, leading to novel molecular scaffolds.

Ring-Opening Reactions: The thiophene ring can undergo ring-opening upon treatment with strong nucleophiles, such as organolithium reagents. beilstein-journals.orgresearchgate.net This reaction typically involves nucleophilic attack at the sulfur atom or an adjacent carbon, followed by cleavage of a carbon-sulfur bond. The resulting acyclic intermediate can then be trapped or undergo further transformations.

Cyclization Reactions: Intramolecular cyclization reactions can be envisioned, particularly after modification of the initial structure. For example, if the methyl ester is hydrolyzed to a carboxylic acid, and a suitable functional group is introduced at the 3-position of the thiophene ring, an intramolecular Friedel-Crafts acylation could lead to the formation of a fused tricyclic system. The feasibility of such a cyclization would depend on the length and nature of the linker between the two reactive sites. rsc.orgmdpi.com

Table 2: Potential Ring-Opening and Cyclization Reactions

| Reaction Type | Precursor/Conditions | Potential Product | Notes |

|---|---|---|---|

| Thiophene Ring-Opening | This compound + Aryllithium reagent | Acyclic bithiophene derivative | Requires a strong nucleophile. beilstein-journals.orgresearchgate.net |

| Intramolecular Friedel-Crafts Acylation | Hydrolysis of ester to carboxylic acid, followed by functionalization of thiophene ring and treatment with a strong acid (e.g., PPA) | Fused tricyclic ketone | Requires appropriate substitution for cyclization. |

Theoretical and Computational Chemistry of Methyl 3 2 Thienyl Benzoate

Electronic Structure and Molecular Orbital Analysis using Quantum Mechanical Methods

A theoretical investigation into the electronic structure of Methyl 3-(2-thienyl)benzoate would typically involve methods like Density Functional Theory (DFT). Such an analysis would calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO indicating its electron-donating capability and the LUMO its electron-accepting nature. The distribution of these orbitals across the benzoyl and thienyl rings would determine the regions most susceptible to electrophilic or nucleophilic attack. However, specific energy values and visualizations for this compound are not available in the reviewed literature.

Reaction Pathway Modeling and Activation Energy Calculations for Chemical Transformations

Theoretical modeling can elucidate the mechanisms of chemical reactions involving this compound. For instance, the hydrolysis of the ester group or electrophilic substitution on either the benzene (B151609) or thiophene (B33073) ring could be modeled. These calculations would identify the transition state structures and determine the activation energies for each potential pathway. This data is fundamental to predicting reaction rates and understanding which reactions are kinetically favored. Without specific computational studies, it is not possible to provide activation energy data or preferred reaction pathways for this compound.

Prediction of Spectroscopic Parameters for Structural Elucidation Methodologies

Quantum mechanical calculations are frequently used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the molecule's structure. For this compound, theoretical calculations could predict the ¹H and ¹³C NMR spectra, helping to assign each peak to a specific atom in the molecule. Similarly, a calculated IR spectrum would show the characteristic vibrational frequencies for its functional groups, like the carbonyl (C=O) stretch of the ester. Specific predicted spectroscopic values for this molecule are not currently available in the public domain.

Application of Quantum Chemical Descriptors for Reactivity and Selectivity Predictions

From the calculated electronic structure, various quantum chemical descriptors can be derived to predict reactivity. These include electronegativity, chemical hardness, softness, and the electrophilicity index. These parameters provide a quantitative measure of the molecule's stability and reactivity. For example, a lower chemical hardness value generally indicates higher reactivity. Furthermore, local reactivity descriptors like Fukui functions could be calculated to predict the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks, offering insights into regioselectivity. The calculation of these descriptors is contingent on initial quantum mechanical studies, which are not available for this compound.

Advanced Applications of Methyl 3 2 Thienyl Benzoate As a Synthetic Precursor and Building Block

Contribution to Supramolecular Chemistry

The role of Methyl 3-(2-thienyl)benzoate in supramolecular chemistry also appears to be an unexplored area in the available scientific literature. Supramolecular chemistry often involves the self-assembly of molecules through non-covalent interactions to form well-defined structures. researchgate.netnorthwestern.edulongdom.org While benzoates and thienyl-containing ligands are known to participate in the formation of metal-organic frameworks and other supramolecular assemblies, no studies were found that specifically investigate the supramolecular behavior of this compound. mdpi.com

Role in Self-Assembled Systems and Molecular Recognition Architectures

The thienyl-benzoate scaffold of this compound provides a basis for designing molecules capable of spontaneous organization into ordered supramolecular structures. The formation of such self-assembled systems is driven by non-covalent interactions, including hydrogen bonding, π–π stacking, and van der Waals forces. The distinct electronic nature of the thiophene (B33073) and benzoate (B1203000) rings allows for tunable intermolecular interactions, which are crucial for achieving specific and controlled self-assembly.

In the context of molecular recognition, derivatives of this compound can be functionalized to create host molecules with specific binding sites for guest molecules. The principles of host-guest chemistry, which involve the formation of stable complexes between a host and a guest, are central to applications in sensing, catalysis, and drug delivery. mdpi.comthno.org The rigid structure of the thienyl-benzoate backbone can be incorporated into larger macrocyclic structures like calixarenes or cyclodextrins, creating a well-defined cavity that can selectively bind to complementary guest molecules. mdpi.com The interactions within these systems are often studied using techniques such as absorption and fluorescence titration to determine binding constants and stoichiometry. mdpi.com

| Feature | Role in Self-Assembly & Molecular Recognition | Key Interactions |

| Thiophene Ring | Promotes π–π stacking interactions due to its aromaticity and electron-rich nature. | π–π stacking, van der Waals forces |

| Benzoate Group | Can participate in hydrogen bonding (via the ester oxygen) and dipole-dipole interactions. | Hydrogen bonding, dipole-dipole interactions |

| Overall Scaffold | Provides a rigid and predictable geometry for building complex supramolecular architectures. | Combination of non-covalent interactions |

Precursor for Components in Host-Guest Chemistry

This compound serves as a key starting material for the synthesis of more elaborate host molecules in host-guest chemistry. By modifying the ester group or functionalizing the aromatic rings, chemists can introduce specific recognition motifs. For instance, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides or other functional groups capable of hydrogen bonding.

The design of host molecules often involves creating a pre-organized cavity that complements the size, shape, and electronic properties of the intended guest. The thienyl-benzoate unit can act as a rigid spacer or a binding site within a larger macrocyclic framework. The understanding of noncovalent interactions between a macrocyclic host and different guest molecules is crucial for the development of new chemical systems with unique spectroscopic properties and for applications in various industries. mdpi.com

Application in Advanced Material Precursor Synthesis

The unique combination of a thiophene ring, known for its excellent electronic properties, and a benzoate moiety makes this compound an attractive precursor for advanced materials with applications in electronics and photonics.

Synthetic Intermediate for Optoelectronic and Electronic Materials

The thiophene unit is a fundamental building block in the field of organic electronics, particularly in the synthesis of conjugated polymers for optoelectronic devices. researchgate.net Thiophene-containing polymers are known for their high charge carrier mobility and are used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

This compound can be used as a monomer or an intermediate in the synthesis of such polymers. The benzoate group can be modified to introduce polymerizable functionalities or to tune the electronic properties of the resulting material. For example, derivatives of thienyl-benzothiadiazole have been shown to be important building blocks for high-performance conjugated polymers due to their unique electrical and optical properties. researchgate.net The synthetic strategy often involves cross-coupling reactions, such as Suzuki or Stille coupling, to create extended conjugated systems. researchgate.net

| Material Class | Potential Role of this compound Derivative | Key Property |

| Conjugated Polymers | Monomer or building block for the polymer backbone. | High charge carrier mobility, tunable bandgap |

| Small Molecule Semiconductors | Core scaffold for creating organic semiconductors. | Ordered packing in the solid state |

| Organic Light-Emitting Diodes (OLEDs) | Component of the emissive layer or charge transport layers. | Efficient electroluminescence |

Precursor for Components in Functional Coatings and Thin Films

Functional coatings and thin films often require materials with specific surface properties, thermal stability, and mechanical robustness. Derivatives of this compound can be designed to self-assemble on surfaces, forming well-ordered monolayers or thin films. The ability to control the orientation and packing of molecules on a substrate is critical for applications such as anti-reflective coatings, hydrophobic surfaces, and chemical sensors.

The thienyl-benzoate structure can be functionalized with long alkyl chains to enhance solubility and promote ordered film formation through techniques like spin-coating or vapor deposition. The aromatic core provides thermal stability, while the functional groups can be chosen to impart specific properties to the coating, such as reactivity or selective binding capabilities.

Design and Synthesis of Advanced Ligands and Catalysts using the Thienyl-Benzoate Scaffold

The rigid and well-defined geometry of the thienyl-benzoate scaffold makes it an excellent platform for the design of novel ligands for transition metal catalysis. By introducing coordinating atoms such as nitrogen, phosphorus, or sulfur at specific positions on the aromatic rings, bidentate or tridentate ligands can be synthesized.

The electronic properties of the ligand, which are crucial for the activity and selectivity of the catalyst, can be fine-tuned by modifying the substituents on the thienyl and benzoate rings. For example, electron-donating groups on the thiophene ring can increase the electron density at the metal center, which can be beneficial for certain catalytic reactions. Conversely, electron-withdrawing groups on the benzoate ring can have the opposite effect. Ruthenium-based catalysts, for instance, have been used in the synthesis of phenacyl benzoate derivatives.

The modular nature of the synthesis allows for the creation of a library of ligands with varying steric and electronic properties, which can then be screened for optimal performance in a specific catalytic transformation. This approach is central to the development of new and more efficient catalysts for organic synthesis.

| Ligand Design Feature | Influence on Catalytic Performance | Example Application |

| Coordinating Atoms | Determines the binding mode and stability of the metal complex. | Cross-coupling reactions, hydrogenation |

| Substituents on Rings | Modulates the electronic properties of the metal center. | Asymmetric catalysis |

| Steric Bulk | Controls the selectivity of the catalytic reaction. | Polymerization |

Q & A

Basic Questions

Q. What are the standard synthetic routes for Methyl 3-(2-thienyl)benzoate, and what analytical techniques confirm its structure?

- Answer : this compound is typically synthesized via nucleophilic acyl substitution or multi-step coupling reactions. For example, benzoylisothiocyanate derivatives can react with thiophene-containing precursors in 1,4-dioxane under mild conditions (room temperature, 12–24 hours) to form the ester . Structural confirmation requires a combination of techniques:

- NMR spectroscopy (¹H/¹³C) to identify thienyl proton environments and ester carbonyl signals.

- X-ray crystallography to resolve spatial arrangements, as demonstrated for analogous benzoate esters .

- DFT calculations to validate electronic structures and compare with experimental data .

Q. How does the thienyl substituent influence the spectroscopic properties of this compound compared to non-thiophene analogs?

- Answer : The thienyl group introduces distinct electronic and steric effects:

- UV-Vis spectroscopy : Enhanced conjugation via sulfur’s electron-rich nature shifts absorption maxima compared to phenyl or alkyl-substituted benzoates.

- IR spectroscopy : Thiophene C-S stretching (∼700 cm⁻¹) and ester C=O (∼1720 cm⁻¹) are diagnostic .

- Comparative studies with methyl benzoate derivatives (e.g., ethyl 3-(chloropropan-2-yl)benzoate) highlight differences in π-π* transitions and hydrogen bonding .

Q. What are the key considerations in handling and storing this compound to prevent degradation?

- Answer :

- Storage : Protect from moisture and light in inert atmospheres (argon/nitrogen) at –20°C, as thiophene derivatives are prone to oxidation .

- Handling : Use anhydrous solvents (e.g., dry DCM) during synthesis to avoid hydrolysis of the ester group .

Advanced Research Questions

Q. What challenges arise in optimizing reaction conditions for high-purity this compound, and how can solvent/base selection impact yield?

- Answer : Key challenges include:

- Byproduct formation : Competing reactions (e.g., thiophene ring oxidation) require careful control of reaction time and temperature (e.g., 35°C for 24 hours in dioxane) .

- Base selection : Bulky bases like DIPEA minimize side reactions (e.g., ester hydrolysis) by deprotonating intermediates without nucleophilic interference .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may reduce selectivity; non-polar solvents improve regioselectivity in coupling steps .

Q. How do computational methods like DFT and MP2 address discrepancies in predicting the electronic structure of this compound derivatives?

- Answer :

- DFT (B3LYP) : Accurately predicts frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution but may underestimate dispersion forces in π-stacked systems .

- MP2 : Better captures electron correlation in non-covalent interactions (e.g., hydrogen bonding in crystal lattices) but is computationally intensive .

- Hybrid approaches (DFT-D3 with dispersion corrections) reconcile experimental crystallographic data (e.g., enol tautomer stabilization) .

Q. What experimental designs can isolate and characterize reactive intermediates during the synthesis of this compound?

- Answer :

- Low-temperature quenching : Trap intermediates (e.g., acyl isothiocyanate adducts) at –78°C for characterization via FT-IR or cryo-ESR .

- Flow chemistry : Enables real-time monitoring of transient species using inline UV/Vis or mass spectrometry .

- Crystallization : Selective precipitation of intermediates (e.g., ammonium chloride byproducts) simplifies purification .

Q. How does the presence of electron-withdrawing/donating groups on the benzoate ring affect the reactivity of this compound in nucleophilic substitutions?

- Answer :

- Electron-withdrawing groups (e.g., –Cl) : Activate the ester carbonyl toward nucleophilic attack (e.g., aminolysis) but may destabilize the thienyl moiety .

- Electron-donating groups (e.g., –OCH₃) : Reduce electrophilicity at the carbonyl but enhance resonance stabilization in transition states .

- Comparative kinetic studies with methyl 3-(trifluoromethoxy)benzoate (electron-withdrawing –OCF₃) show faster hydrolysis rates than methyl 3-methoxybenzoate .

Q. What strategies are effective in resolving data contradictions between experimental and computational studies on tautomerism in similar benzoate esters?

- Answer :

- Variable-temperature NMR : Identifies equilibrium shifts between keto/enol tautomers (e.g., in methyl 3-(3-hydroxypropenoyl)benzoate) .

- Synchrotron XRD : High-resolution data resolves hydrogen-bonding networks that stabilize specific tautomers .

- Solvent polarity studies : Correlate tautomer ratios with dielectric constants (e.g., higher enol content in polar solvents like DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.